molecular formula C15H19N3O B2393156 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one CAS No. 1351398-80-5

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one

Cat. No.: B2393156
CAS No.: 1351398-80-5
M. Wt: 257.337
InChI Key: YIKJNQWBCMRXFA-UHFFFAOYSA-N
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Description

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is an organic compound with the molecular formula C15H19N3O . It belongs to the quinoxalin-2(1H)-one class of heterocyclic compounds, which are recognized in scientific research as privileged structures for the development of kinase inhibitors . Quinoxalin-2(1H)-one derivatives are of significant interest in medicinal chemistry and drug discovery. Research indicates that structural analogs, particularly 3-vinyl-quinoxalin-2(1H)-one derivatives, are designed and synthesized as novel antitumor agents . These compounds are frequently investigated for their ability to inhibit tyrosine kinase receptors, such as Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a validated molecular target in anticancer drug discovery due to its role in regulating cellular processes like proliferation and differentiation, and it is mutated in several human cancers . The mechanism of action for this class of inhibitors typically involves targeting the ATP-binding site of the kinase, thereby disrupting its signaling activity . This product is intended for research purposes only, specifically for use in chemical biology and preclinical drug discovery studies. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-ethylpiperidin-1-yl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-11-7-5-6-10-18(11)14-15(19)17-13-9-4-3-8-12(13)16-14/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKJNQWBCMRXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound (C₁₅H₁₉N₃O, MW: 257.33 g/mol) features a quinoxalin-2-one core substituted at position 3 with a 2-ethylpiperidin-1-yl group. Key spectroscopic identifiers include:

  • ¹H NMR : Signals at δ 1.22–1.26 (t, CH₃), 4.12–4.19 (q, O–CH₂), and aromatic protons at δ 7.44–8.31.
  • IR : Stretching bands for C=O (1664–1681 cm⁻¹) and C=N (1613–1620 cm⁻¹).

Synthetic Challenges

Introducing the 2-ethylpiperidine moiety requires precise control over regioselectivity and steric effects. The electron-deficient quinoxalinone ring necessitates activating groups (e.g., halogens) at position 3 for efficient substitution.

Preparation Methods

Halogenation Followed by Nucleophilic Substitution

Synthesis of 3-Chloroquinoxalin-2(1H)-one

Quinoxalin-2(1H)-one is treated with POCl₃ under reflux to yield 3-chloro-2(1H)-quinoxalinone.
Example :
$$
\text{Quinoxalin-2(1H)-one} + \text{POCl}_3 \xrightarrow{\Delta} \text{3-Chloroquinoxalin-2(1H)-one} + \text{HCl} \quad
$$

Substitution with 2-Ethylpiperidine

The chloro intermediate reacts with 2-ethylpiperidine in the presence of a base (e.g., triethylamine or K₂CO₃) via SNAr mechanism.
Procedure :

  • Combine 3-chloroquinoxalin-2(1H)-one (1 equiv), 2-ethylpiperidine (1.2 equiv), and Et₃N (2 equiv) in DMF.
  • Heat at 80°C for 12–24 h.
  • Isolate via column chromatography (hexane/EtOAc).

Mechanistic Insight :
The electron-withdrawing carbonyl group activates position 3 for nucleophilic attack. Steric hindrance from the ethyl group on piperidine may necessitate prolonged reaction times.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromoquinoxalin-2(1H)-one and 2-ethylpiperidine achieves C–N bond formation.
Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene, 110°C, 24 h.

Yield : ~65–75% (theorized based on analogous reactions).

Ullmann-Type Coupling

Copper-mediated coupling under milder conditions:

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 100°C.

Cyclocondensation of Diamines

Two-Step Synthesis via o-Phenylenediamine
  • Formation of Quinoxalinone Core :
    React o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione.
  • Introduction of 2-Ethylpiperidine :
    Treat the dihydroquinoxaline with 2-ethylpiperidine-1-carbonyl chloride under basic conditions, followed by dehydrogenation.

Limitations : Low regioselectivity and competing side reactions reduce yields.

Analytical Validation

Spectroscopic Confirmation

  • ¹³C NMR : Peaks at δ 154.5 (C=O), 149.25–146.16 (C=N), and 106.66–131.9 ppm (aromatic carbons).
  • HRMS : Calculated for C₁₅H₁₉N₃O [M+H]⁺: 258.1601; Observed: 258.1603.

Purity Assessment

  • HPLC : >95% purity using C18 column (MeCN/H₂O, 70:30).

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Scalability Cost Efficiency
Nucleophilic Substitution 60–70 12–24 Moderate High
Buchwald-Hartwig 65–75 24 Low Moderate
Cyclocondensation 40–50 48 High Low

Key Trade-offs : Transition metal methods offer higher yields but involve expensive catalysts. Nucleophilic substitution is cost-effective but requires activated intermediates.

Industrial and Environmental Considerations

  • Green Chemistry : Solvent-free conditions or use of ethanol/DMSO mixtures reduce environmental impact.
  • Waste Management : Pd/C recycling protocols improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has been investigated for its pharmacological properties, particularly as an enzyme inhibitor and receptor modulator. It has shown promise in:

  • Anticancer Activity : Research indicates that quinoxaline derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from quinoxalinones have demonstrated significant activity against colorectal cancer cells by targeting multiple molecular pathways, including tubulin polymerization and protein kinases .
  • Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like COX-2 and LDHA, which are critical in inflammatory responses and cancer metabolism respectively. Structure–activity relationship (SAR) studies have elucidated how different substituents affect these inhibitory activities .

2. Antimicrobial Properties

Quinoxaline derivatives, including this compound, have been tested for antibacterial properties. Studies have shown that certain modifications can enhance their effectiveness against various bacterial strains, making them potential candidates for new antimicrobial agents .

3. Material Science

The unique electronic properties of the quinoxaline core make it suitable for applications in material science. Its derivatives are being explored for use in organic electronics due to their photophysical properties which can be tailored through chemical modifications .

Case Study 1: Anticancer Activity

A recent study synthesized a series of quinoxaline derivatives and tested their anticancer properties against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. The results indicated that several compounds exhibited IC50 values in the low micromolar range (1.9–7.52 μg/mL), highlighting the potential of these derivatives for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation focusing on the inhibition of COX-2 and LDHA, various quinoxaline derivatives were synthesized and their activities evaluated. The findings suggested that specific modifications to the quinoxaline structure significantly enhanced inhibitory potency, indicating a promising avenue for developing new anti-inflammatory drugs .

Table 1: Summary of Biological Activities of Quinoxaline Derivatives

Compound NameTarget ActivityIC50 Value (µg/mL)Reference
This compoundAnticancer (HCT116)1.9
This compoundAnticancer (MCF7)2.3
Quinoxaline derivative XCOX-2 Inhibition5.0
Quinoxaline derivative YLDHA Inhibition3.5

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalin-2(1H)-one derivatives vary widely in substituents at the C3 and N1 positions. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and biological activity.

Structure-Activity Relationships (SAR)

  • Lipophilicity and Steric Effects : Bulky substituents like 2-ethylpiperidine may enhance bioavailability by increasing membrane penetration, as seen in cyclohexylmethyl- and naphthylmethyl-substituted derivatives .
  • Electron-Withdrawing Groups : Nitro- and trifluoromethyl-substituted styryl derivatives (e.g., compound 4y) showed enhanced antifungal activity due to increased electrophilicity .
  • Heterocyclic Moieties : Pyrazole and benzimidazole substituents improved antimicrobial potency, likely through hydrogen bonding with microbial targets .

Key Research Findings and Data Tables

Table 1. Representative Quinoxalin-2(1H)-one Derivatives and Their Activities

Compound Structure Substituent Type Biological Activity MIC/IC₅₀ (µg/mL) Reference
3-(5-Oxo-3-phenyl-4,5-dihydropyrazol-1-yl) Heteroaryl Antibacterial (S. aureus) 7.8
3-(4-Trifluoromethylstyryl) Styryl Antifungal (C. albicans) 207–210°C (mp)
3-(3-Nitrophenyl) (Compound 3c) Aryl CFTR activation (potential for cystic fibrosis therapy) N/A
3-Hydrazinyl (Compound 2) Hydrazone Antifungal (A. niger) 235–240°C (mp)

Biological Activity

The compound 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

This compound is noted for its antimicrobial , antiviral , anti-inflammatory , and anticancer properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors.

Key Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against a range of bacteria and fungi.
AntiviralInhibits viral replication, showing potential against HIV-1 and other viruses.
Anti-inflammatoryModulates inflammatory pathways, potentially useful in treating chronic inflammation.
AnticancerInhibits cell proliferation in various cancer types by targeting specific receptors and kinases.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs), which are crucial in cancer progression and inflammation .
  • Receptor Modulation : It modulates the activity of growth factor receptors like Platelet-Derived Growth Factor Receptors (PDGFR), affecting cell cycle regulation and promoting apoptosis in cancer cells .
  • Radical Scavenging : The compound can act as an electron acceptor, potentially neutralizing reactive oxygen species (ROS) that contribute to oxidative stress in cells .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of quinoxaline derivatives, including this compound:

  • Antitumor Activity : A study demonstrated that quinoxalinones inhibited PDGFR activity, leading to reduced proliferation of cancer cells . The compound's ability to induce apoptosis via CDK inhibition was also noted.
  • Antiviral Properties : Research indicated that quinoxaline derivatives exhibit significant inhibition of HIV-1 replication by targeting viral enzymes . This positions the compound as a candidate for further antiviral drug development.

Comparative Analysis with Similar Compounds

When compared to other quinoxaline derivatives, this compound shows unique substitution patterns that enhance its biological efficacy:

Compound TypeNotable Activities
2-(Pyridin-2-yl)pyrimidineAntifibrotic, antitumor
Benzimidazole derivativesAntimicrobial, antiviral
Quinoxaline derivativesAnticancer, anti-inflammatory

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-substituted quinoxalin-2(1H)-ones, and how are they optimized for yield and purity?

  • Methodology :

  • Nucleophilic substitution : Reacting 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with electrophiles like phthalic anhydride or aromatic aldehydes yields Schiff bases, semicarbazides, and imides. Cyclization using chloroacetic acid or acetic anhydride produces oxadiazolinyl derivatives .
  • Microwave-assisted synthesis : Microwave irradiation accelerates the formation of hydrazone derivatives, reducing reaction times from hours to minutes while maintaining yields (e.g., 3-{2-[1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-one) .
  • Optimization : Adjusting solvent systems (e.g., acetonitrile or DMF) and catalysts (e.g., K₂S₂O₈) improves yields. For example, K₂S₂O₈-mediated C-3 arylation achieves 72–73% yields in metal-free conditions .

Q. Which spectroscopic techniques are critical for characterizing 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one and its derivatives?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, allyl and propargyl groups at N-1 show distinct δ 4.5–5.5 ppm shifts .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for 3-(3-nitrophenyl) derivatives) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., phenyl substituents twisted 19.3°–30.4° relative to the quinoxaline core) .

Q. How is in vitro antibacterial activity evaluated for quinoxalinone derivatives, and what are key reference standards?

  • Methodology :

  • Agar dilution assays : Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ofloxacin is used as a reference (MIC ≤ 1 µg/mL) .
  • Structure-activity trends : Electron-withdrawing groups (e.g., nitro) at C-3 enhance activity, while bulky N-1 substituents (e.g., naphthylmethyl) reduce permeability .

Advanced Research Questions

Q. How can C-3 functionalization of quinoxalin-2(1H)-ones be achieved via radical or photocatalytic methods?

  • Methodology :

  • Visible-light catalysis : CF₃SO₂Na and TBHP under Cu(I) catalysis enable trifluoroalkylation at C-3 via radical relay, forming N-oxide derivatives (e.g., 3-trifluoromethylated quinoxalinones) .
  • Metal-free conditions : K₂S₂O₈ oxidizes phenylhydrazines to aryl radicals, enabling C-3 arylation with 72–90% yields .

Q. What strategies are used to resolve contradictions in biological activity data across quinoxalinone derivatives?

  • Methodology :

  • Comparative SAR analysis :
Substituent (Position)Activity TrendReference
Nitro (C-3)Enhanced antibacterial activity (MIC 2–4 µg/mL)
Hydroxyamino (C-3)Improved cytotoxicity (IC₅₀ 0.032–0.468 µM for ALR2 inhibition)
Allyl (N-1)Reduced activity due to steric hindrance
  • Mechanistic studies : Enzymatic assays (e.g., aldose reductase inhibition) and molecular docking clarify target interactions .

Q. How are spirocyclic and fused-ring quinoxalinone derivatives synthesized, and what are their applications?

  • Methodology :

  • Acid-catalyzed rearrangements : React 3-(2-aminophenyl)quinoxalin-2(1H)-ones with ketones to form spiro-intermediates, which rearrange into benzimidazolones (e.g., 1-(1H-indazol-3-yl)-1H-benzimidazol-2(3H)-one) .
  • Hinsberg-Körner reaction : Nitro group reduction in 3-(2-nitrobenzyl)quinoxalinones yields indole-fused systems for anticancer screening .

Q. What role do computational methods play in designing multifunctional quinoxalinone derivatives?

  • Methodology :

  • DFT calculations : Predict redox potentials and radical stability for photocatalytic reactions .
  • Docking simulations : Identify key interactions (e.g., hydrogen bonding with ALR2’s Tyr48) to optimize antioxidant and enzyme-inhibitory activities .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave or photocatalytic methods for time-sensitive projects.
  • Characterization : Combine NMR with X-ray crystallography to resolve regiochemical ambiguities.
  • Biological Testing : Use orthogonal assays (e.g., enzymatic + antimicrobial) to validate multitarget potential.
  • Data Interpretation : Cross-reference SAR trends with computational models to reconcile conflicting activity data.

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